camphoramine chloroacetic platinum
Description
Camphoramine chloroacetic platinum (CCP) is a platinum-based anticancer complex first reported in the late 1980s. Structurally, CCP combines a platinum center with camphoramine (a camphor-derived amine) and chloroacetic acid ligands, distinguishing it from classical platinum drugs like cisplatin and carboplatin . Its mechanism of action involves dual covalent and non-covalent binding to DNA, inducing interstrand, intrastrand, and DNA-protein cross-links (DPCs) that destabilize DNA secondary structure, inhibit replication/transcription, and trigger apoptosis .
Key findings from preclinical studies include:
- DNA Cross-Linking Efficiency: CCP induces cross-links in a dose-dependent manner. At 20 µmol/L, it produces significantly more cross-links than at 10 µmol/L, with effects observable within 8 hours of exposure .
- Guanine Specificity: Like cisplatin, CCP preferentially targets guanine residues in DNA, forming cis-bidentate complexes that block restriction enzyme activity and destabilize DNA helicity .
- Antitumor Activity: In L1210 leukemic cells, CCP reduces DNA, RNA, and protein content by up to 50% and inhibits DNA synthesis in vitro and in vivo .
Properties
CAS No. |
109207-13-8 |
|---|---|
Molecular Formula |
C11H17N2O2.I |
Synonyms |
camphoramine chloroacetic platinum |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Platinum-Based Compounds
Mechanism of Action and DNA Interactions
- Key Insight : CCP’s unique ability to induce DPCs and interstrand cross-links distinguishes it from cisplatin and carboplatin, which primarily form intrastrand adducts. These differences correlate with CCP’s higher chromosomal damage potency, as evidenced by micronuclei frequency assays .
Efficacy and Toxicity
- Chromosomal Damage : CCP causes the highest micronuclei frequency (a marker of chromosomal breaks) in KB and CHL cells compared to cisplatin and carboplatin. This aligns with its superior O6-alkylguanine alkyltransferase (O6-AGT) depletion, a DNA repair protein .
- Toxicity Profile: While cisplatin is notorious for nephrotoxicity and neurotoxicity , CCP’s side effects remain understudied. Carboplatin, with its cyclobutane dicarboxylate ligand, exhibits fewer side effects but lower efficacy .
Structural and Pharmacokinetic Differences
- Ligand Chemistry :
- CCP : Camphoramine (bulky, lipophilic) + chloroacetic acid (reactive carboxylate).
- Cisplatin : Two ammonia ligands + two chlorides.
- Carboplatin : Cyclobutane dicarboxylate ligand (less reactive than chloride).
- Reactivity : CCP’s chloroacetic ligand may enhance DNA binding kinetics compared to carboplatin’s inert ligand, though this requires further validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
